molecular formula C11H8BrClN2 B13037696 5-Bromo-4-chloro-2-cyclopropylquinazoline

5-Bromo-4-chloro-2-cyclopropylquinazoline

Cat. No.: B13037696
M. Wt: 283.55 g/mol
InChI Key: YTZMEEQNKHJLKB-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-cyclopropylquinazoline is a heterocyclic compound with the molecular formula C₁₁H₈BrClN₂. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-cyclopropylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing cost-effective and scalable processes. The use of readily available starting materials and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-Bromo-4-chloro-2-cyclopropylquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-cyclopropylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and halogen atoms contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

5-bromo-4-chloro-2-cyclopropylquinazoline

InChI

InChI=1S/C11H8BrClN2/c12-7-2-1-3-8-9(7)10(13)15-11(14-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

YTZMEEQNKHJLKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=CC=C3)Br)C(=N2)Cl

Origin of Product

United States

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